molecular formula C4H6ClF4N B161542 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS No. 1841-00-5

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Cat. No. B161542
CAS RN: 1841-00-5
M. Wt: 179.54 g/mol
InChI Key: KPTMFLKIYHWQPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated heterocycles is a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, an efficient synthesis of 3,3-difluoropyrrolidine hydrochloride starting with 2-chloro-2,2-difluoroacetic acid is reported, which could be a relevant method for synthesizing related compounds such as 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride . Additionally, the synthesis of various fluorinated pyridines through reactions involving nickel complexes and azide chemistry provides a foundation for understanding the synthetic routes that could be applied to tetrafluoropyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods. For example, the structure of nickel complexes with tetrafluoropyridine ligands has been determined, which could be informative for the structural analysis of tetrafluoropyrrolidine compounds . Furthermore, the vibrational spectral studies and analyses based on density functional theory (DFT) for chloro- and bromo-tetrafluoropyridines provide insights into the molecular stability and electronic properties that could be relevant for 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride .

Chemical Reactions Analysis

The reactivity of fluorinated heterocycles is of significant interest. For example, the reactivity of tetrafluoropyridines with various nucleophiles and the formation of different substitution products provide a basis for understanding the chemical behavior of tetrafluoropyrrolidines . Additionally, the reactions of tetrafluoropyridines with electrophiles and the regioselective fluorination of imidazo[1,2-a]pyridines offer insights into potential reactions that 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure and substituents. The comparative thermodynamic properties and vibrational spectral studies of tetrafluoropyridines provide valuable information on the stability and reactivity of these compounds . The weak hydrogen bonding and fluorous interactions observed in the salts of pyridinium compounds with fluorous side chains could also be relevant to the properties of tetrafluoropyrrolidine salts .

Scientific Research Applications

Liquid Crystal Research

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride has been notably used in the synthesis of liquid crystals. Chen et al. (2013) demonstrated that compounds based on this chemical exhibit typical nematic and smectic phases, with good thermal stability and high clearing points compared to other liquid crystal phases. This suggests its potential as a new material for liquid crystalline applications, especially as a replacement for more expensive components in the tolan core structure of liquid crystals (Chen et al., 2013).

Synthesis of Fluoropyrrolidines

Pfund and Lequeux (2017) discussed the synthesis of fluoropyrrolidines, which includes 3,3,4,4-tetrafluoropyrrolidine. These compounds are used in the preparation of medicinal drugs and as organocatalysts, highlighting the chemical's role in medicinal chemistry and organic synthesis (Pfund & Lequeux, 2017).

Reactions with Decafluorocyclohexene

Powers, Stephens, and Tatlow (1982) reported that 3,3,4,4-tetrafluoropyrrolidine reacts with decafluorocyclohexene to produce non-basic enamines. This reaction is significant in the study of fluorinated compounds and their chemical behaviors (Powers, Stephens, & Tatlow, 1982).

Nucleophilic Substitution in Tetrafluoropyrimidine

Research by Banks, Field, and Haszeldine (1967) on tetrafluoropyrimidine, closely related to 3,3,4,4-tetrafluoropyrrolidine, showed its high susceptibility to attack by nucleophiles. This characteristic is crucial in the synthesis of various fluoro-pyrimidines, demonstrating the chemical's role in creating structurally diverse compounds (Banks, Field, & Haszeldine, 1967).

Safety And Hazards

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMFLKIYHWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880173
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

CAS RN

1810-13-5
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluoropyrrolidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AD Kerekes, SJ Esposite, RJ Doll… - Journal of medicinal …, 2011 - ACS Publications
Aurora kinases are cell cycle regulated serine/threonine kinases that have been linked to cancer. Compound 1 was identified as a potent Aurora inhibitor but lacked oral bioavailability. …
Number of citations: 74 pubs.acs.org
L Jiang, Y Imanaka, H Fujii - Catalysis Science & Technology, 2023 - pubs.rsc.org
Tuning of the electron-withdrawing effect of a ligand is an essential process to develop an efficient metal-complex catalyst. We studied here the steric and electron-withdrawing effects …
Number of citations: 0 pubs.rsc.org
MW Boudreau, MP Mulligan, DJ Shapiro… - Journal of medicinal …, 2022 - ACS Publications
Approximately 75% of breast cancers are estrogen receptor alpha-positive (ERα+), and targeting ERα directly with ERα antagonists/degraders or indirectly with aromatase inhibitors is a …
Number of citations: 5 pubs.acs.org
S Yokota, Y Suzuki, S Yanagisawa, T Ogura… - ACS …, 2022 - ACS Publications
Terminal oxidant adducts of transition-metal complexes have been known as not only the precursors of high-valent oxo species but also the reactive compounds that can catalyze …
Number of citations: 3 pubs.acs.org

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